molecular formula C13H10F3N3OS B2891734 6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide CAS No. 2415455-94-4

6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide

Cat. No.: B2891734
CAS No.: 2415455-94-4
M. Wt: 313.3
InChI Key: KDRJGQHSISERBT-UHFFFAOYSA-N
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Description

6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a methyl group and a carboxamide group, as well as a phenyl ring substituted with a trifluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine with a suitable diketone.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides under basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is usually introduced through the reaction of the pyrazine derivative with an appropriate acid chloride or anhydride.

    Substitution with Trifluoromethylsulfanyl Group: The phenyl ring is functionalized with the trifluoromethylsulfanyl group using reagents like trifluoromethylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the sulfur atom in the trifluoromethylsulfanyl group.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives like amines.

    Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions involving its molecular targets.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide: can be compared with other pyrazine derivatives, such as:

Uniqueness

  • The presence of both the trifluoromethylsulfanyl group and the pyrazine ring makes this compound unique, as it combines the electronic effects of the trifluoromethyl group with the aromatic stability of the pyrazine ring.
  • Its specific substitution pattern may confer unique biological activity or chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3OS/c1-8-6-17-7-11(18-8)12(20)19-9-2-4-10(5-3-9)21-13(14,15)16/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRJGQHSISERBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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